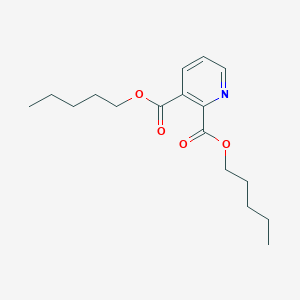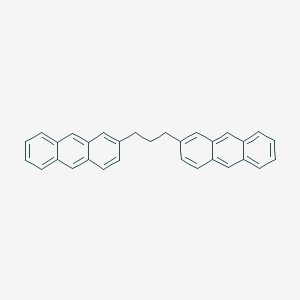
2,2'-(Propane-1,3-diyl)dianthracene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2’-(Propane-1,3-diyl)dianthracene is an organic compound that belongs to the class of polycyclic aromatic hydrocarbons It consists of two anthracene units connected by a propane-1,3-diyl bridge
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(Propane-1,3-diyl)dianthracene typically involves the coupling of two anthracene units through a propane-1,3-diyl linker. One common method is the Friedel-Crafts alkylation reaction, where anthracene is reacted with 1,3-dibromopropane in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds under anhydrous conditions and requires careful control of temperature and reaction time to achieve high yields.
Industrial Production Methods
Industrial production of 2,2’-(Propane-1,3-diyl)dianthracene may involve similar synthetic routes but on a larger scale. The process would typically be optimized for cost-effectiveness and efficiency, potentially using continuous flow reactors and automated systems to ensure consistent product quality.
化学反応の分析
Types of Reactions
2,2’-(Propane-1,3-diyl)dianthracene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form quinones.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to produce reduced derivatives.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions, CrO3 in acetic acid.
Reduction: LiAlH4 in dry ether, NaBH4 in methanol or ethanol.
Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a catalyst.
Major Products Formed
Oxidation: Anthraquinone derivatives.
Reduction: Reduced anthracene derivatives.
Substitution: Halogenated anthracene derivatives.
科学的研究の応用
2,2’-(Propane-1,3-diyl)dianthracene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex polycyclic aromatic compounds.
Biology: Investigated for its potential interactions with biological macromolecules such as DNA and proteins.
Medicine: Explored for its potential use in photodynamic therapy and as a fluorescent probe for imaging applications.
Industry: Utilized in the development of organic semiconductors and materials for optoelectronic devices.
作用機序
The mechanism of action of 2,2’-(Propane-1,3-diyl)dianthracene involves its interaction with molecular targets such as enzymes and receptors. The compound’s planar structure allows it to intercalate between DNA base pairs, potentially affecting DNA replication and transcription. Additionally, its ability to generate reactive oxygen species upon photoactivation makes it useful in photodynamic therapy.
類似化合物との比較
Similar Compounds
Anthracene: A simpler polycyclic aromatic hydrocarbon with three fused benzene rings.
2,2’-(Ethane-1,2-diyl)dianthracene: Similar structure but with an ethane linker instead of propane.
2,2’-(Butane-1,4-diyl)dianthracene: Similar structure but with a butane linker.
Uniqueness
2,2’-(Propane-1,3-diyl)dianthracene is unique due to its specific linker length, which affects its chemical reactivity and physical properties. The propane-1,3-diyl bridge provides a balance between flexibility and rigidity, making it suitable for various applications in materials science and molecular biology.
特性
CAS番号 |
64597-23-5 |
|---|---|
分子式 |
C31H24 |
分子量 |
396.5 g/mol |
IUPAC名 |
2-(3-anthracen-2-ylpropyl)anthracene |
InChI |
InChI=1S/C31H24/c1-3-10-26-20-30-16-22(12-14-28(30)18-24(26)8-1)6-5-7-23-13-15-29-19-25-9-2-4-11-27(25)21-31(29)17-23/h1-4,8-21H,5-7H2 |
InChIキー |
REBVWNAPOSFHQS-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C=C3C=C(C=CC3=CC2=C1)CCCC4=CC5=CC6=CC=CC=C6C=C5C=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


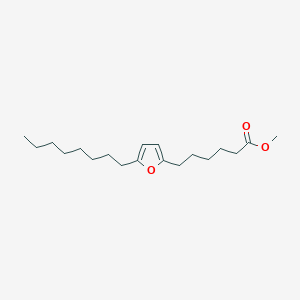
![4-[2-(4-Cyclohexylpiperazin-1-yl)-2-phenylethyl]phenol](/img/structure/B14494654.png)


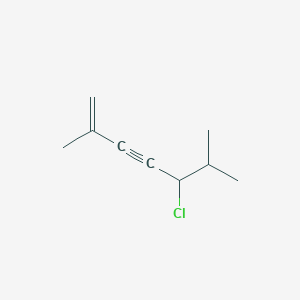
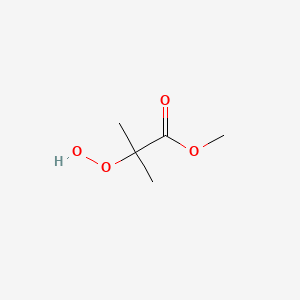
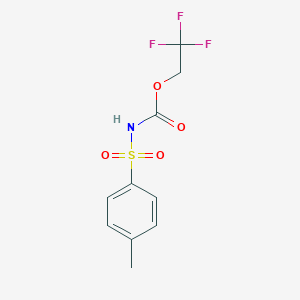

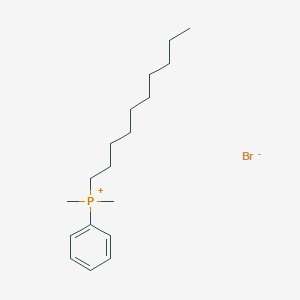
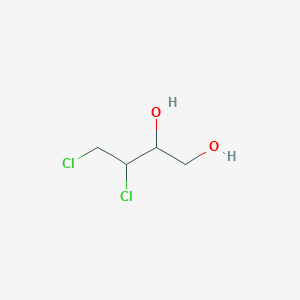
![N-[1-(Methylsulfanyl)-2-nitro-2-(quinolin-2-yl)ethenyl]aniline](/img/structure/B14494715.png)
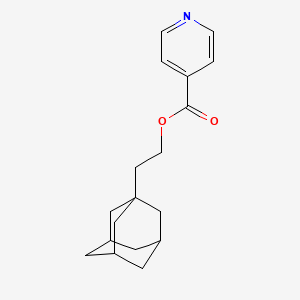
![{5-Chloro-2-[(2-iodoethyl)(methyl)amino]phenyl}(phenyl)methanone](/img/structure/B14494727.png)
